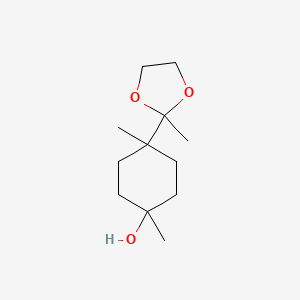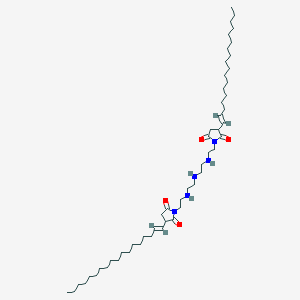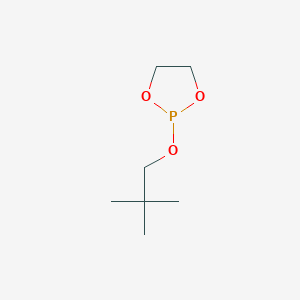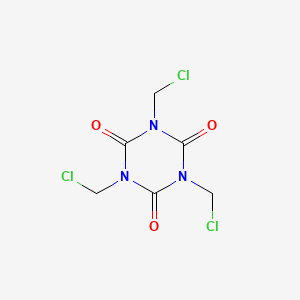
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and reactivity It is a derivative of triazinane, featuring three chloromethyl groups attached to the triazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione typically involves the chloromethylation of triazinane derivatives. One common method includes the reaction of triazinane with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states and products.
Hydrolysis: In the presence of water, the chloromethyl groups can hydrolyze to form hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield triazinane derivatives with amine groups, while oxidation can produce triazinane triones.
Applications De Recherche Scientifique
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione involves its reactivity with nucleophiles and electrophiles. The chloromethyl groups act as reactive sites, allowing the compound to form covalent bonds with various substrates. This reactivity is crucial for its applications in cross-linking and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(bromomethyl)benzene
- 1,3,5-Tris(chloromethyl)benzene
- 1,3,5-Tris(methyl)benzene
Uniqueness
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane core and the presence of three chloromethyl groups. This structure imparts distinct reactivity and properties compared to similar compounds like 1,3,5-Tris(chloromethyl)benzene, which has a benzene core instead. The triazinane ring offers different steric and electronic effects, making it suitable for specific applications in materials science and synthetic chemistry.
Propriétés
Numéro CAS |
63579-00-0 |
|---|---|
Formule moléculaire |
C6H6Cl3N3O3 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
1,3,5-tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C6H6Cl3N3O3/c7-1-10-4(13)11(2-8)6(15)12(3-9)5(10)14/h1-3H2 |
Clé InChI |
LQISTWAILIWIGP-UHFFFAOYSA-N |
SMILES canonique |
C(N1C(=O)N(C(=O)N(C1=O)CCl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


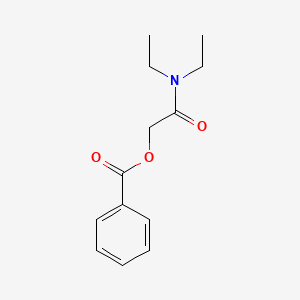
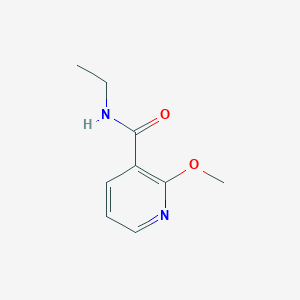
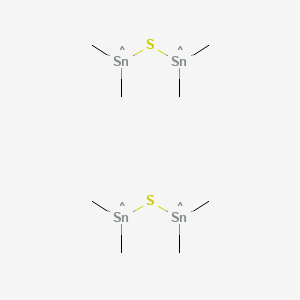
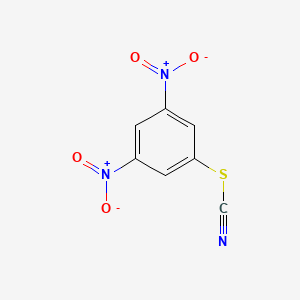

![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

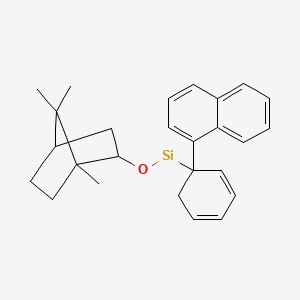
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
